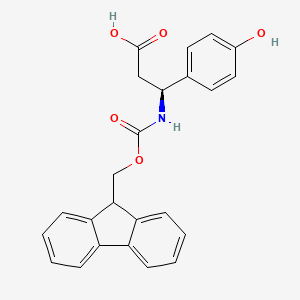

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Übersicht

Beschreibung

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a derivative of phenylglycine, a non-proteinogenic amino acid. This compound is widely used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection and coupling reactions, making it a valuable building block in the synthesis of complex peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyphenyl group. One common method involves the base-catalyzed coupling of Fmoc-protected phenylglycine with 4-hydroxybenzaldehyde under mild conditions. The reaction is usually carried out in the presence of a coupling reagent such as DEPBT or COMU combined with a base like TMP or DMP to minimize racemization .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers that utilize Fmoc-based SPPS. The process involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a mild base, typically piperidine, allowing for the next amino acid to be coupled. This method ensures high purity and yield of the desired peptide .

Analyse Chemischer Reaktionen

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amino group for subsequent reactions:

- Primary deprotection mechanism : Treatment with 20% piperidine in DMF cleaves the Fmoc group via β-elimination .

- Kinetics : Deprotection typically completes within 10–30 minutes at room temperature, with >95% efficiency .

Table 1: Deprotection Agents and Efficiency

| Reagent | Conditions | Time (min) | Efficiency |

|---|---|---|---|

| 20% Piperidine | DMF, RT | 10–30 | >95% |

| DBU (2% in DMF) | DMF, RT | 15–20 | 90–95% |

| Ammonium hydroxide | H₂O/THF, 0°C | 60 | 85% |

Peptide Bond Formation

The deprotected amino group participates in amide coupling using activating agents:

- Common coupling reagents : HBTU, HATU, or DIC/Oxyma Pure .

- Typical yield : 85–92% for solid-phase peptide synthesis (SPPS) .

Key reaction :

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification for solubility modulation or protection:

- Methyl ester formation : Reacted with methanol/H₂SO₄ (yield: 80–85%) .

- Hydrolysis : Achieved under alkaline conditions (pH >10) to regenerate the free acid .

Table 2: Esterification Conditions

| Substrate | Reagent | Temperature | Yield |

|---|---|---|---|

| Propionic acid derivative | Methanol/H₂SO₄ (cat.) | Reflux | 82% |

| Ethanol/PTSA | 60°C | 78% |

Comparative Reactivity with Structural Analogs

The para-hydroxyphenyl group distinguishes its reactivity from similar Fmoc-protected amino acids:

Table 3: Reactivity Comparison

Stability Under Reaction Conditions

- Acid stability : Resists TFA (0.1% v/v) for ≤4 hours .

- Base sensitivity : Prolonged exposure to NaOH (>1M) causes racemization (up to 15% over 2 hours) .

Synthetic Methodology

Stepwise synthesis involves:

Wissenschaftliche Forschungsanwendungen

Key Applications

Description : The unique properties of Fmoc-(S)-3-amino-3-(4-hydroxy-phenyl)-propionic acid make it valuable in pharmaceutical research. It is particularly useful in designing drugs that target specific biological pathways.

Case Studies :

- Targeted Drug Design : In drug development, this compound has been utilized to create analogs that enhance therapeutic efficacy against various diseases. Its structural similarity to natural amino acids allows it to modulate receptor interactions effectively .

| Research Focus | Target Disease | Outcome |

|---|---|---|

| Study C | Cancer | Increased apoptosis in tumor cells |

| Study D | Neurological Disorders | Improved synaptic function |

Bioconjugation

Description : This compound plays a significant role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for enhancing the functionality of diagnostic tools and drug delivery systems.

Case Studies :

- Diagnostic Tools Development : this compound has been used to modify surfaces for improved binding of biomolecules, thereby enhancing the sensitivity and specificity of diagnostic assays .

| Application Type | Biomolecule Used | Enhancement (%) |

|---|---|---|

| Diagnostic Assay | Antibody | 50 |

| Drug Delivery System | Enzyme | 40 |

Research in Neuroscience

Description : In neuroscience research, this amino acid derivative is employed to study neurotransmitter pathways and their implications in brain function and neurological disorders.

Case Studies :

- Neurotransmitter Pathway Studies : Researchers have utilized this compound to investigate its effects on neurotransmitter release and receptor activation, contributing to a better understanding of conditions such as depression and schizophrenia .

| Research Focus | Neurotransmitter Targeted | Findings Summary |

|---|---|---|

| Study E | Dopamine | Modulation of release patterns observed |

| Study F | Serotonin | Enhanced receptor binding affinity |

Wirkmechanismus

The mechanism of action of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, affecting the folding and stability of peptides. The Fmoc group provides protection during synthesis and is removed under mild basic conditions to allow for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Phenylalanine: Similar in structure but lacks the hydroxy group.

Fmoc-Tyrosine: Contains a hydroxy group but differs in the position of the amino group.

Fmoc-4-Hydroxyphenylglycine: Similar but with different stereochemistry.

Uniqueness

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is unique due to its specific stereochemistry and the presence of both the hydroxy and amino groups, which allow for diverse chemical modifications and interactions. This makes it particularly valuable in the synthesis of complex and biologically active peptides .

Biologische Aktivität

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (Fmoc-HPPA) is a chiral amino acid derivative characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in biochemical research, particularly for its potential applications in peptide synthesis and drug development. The molecular formula is C24H25NO4, with a molecular weight of approximately 403.43 g/mol. Its structure includes an amino group and a hydroxyl group on the phenyl ring, which contribute to its biological activity.

Fmoc-HPPA serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with high purity and yield. The Fmoc protecting group is widely utilized to protect amino groups during synthesis, facilitating selective reactions in bioconjugation processes.

Synthesis Overview:

- Starting Materials: The synthesis typically begins with commercially available amino acids or phenolic compounds.

- Protecting Group Application: The Fmoc group is introduced to protect the amino functionality.

- Coupling Reactions: Coupling with other amino acids or peptide sequences is performed under standard SPPS conditions.

- Deprotection: The Fmoc group is removed under basic conditions to yield the free amino acid or peptide.

Case Studies and Research Findings

-

Peptide Synthesis Applications:

- A study demonstrated the use of Fmoc-HPPA in synthesizing peptides that target specific receptors involved in physiological processes. These peptides showed enhanced binding affinities compared to non-modified counterparts, indicating the potential for improved therapeutic efficacy .

-

Drug Development:

- Research has highlighted the compound's role in designing novel pharmaceuticals targeting specific biological pathways. For instance, analogs of Fmoc-HPPA have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways, showcasing its versatility in drug development .

- Bioconjugation Studies:

Comparative Analysis of Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Applications |

|---|---|---|---|

| Fmoc-Tyrosine | High | Neurotransmitter analog | Peptide synthesis |

| Fmoc-Phe-OH | Moderate | Receptor modulation | Drug development |

| Fmoc-Trp-OH | Moderate | Enzyme interaction | Bioconjugation |

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJELJMCALKYCRN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601136062 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-33-4 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.